molecular formula C22H23NO5 B2896163 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid CAS No. 2551114-78-2

6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid

Cat. No.: B2896163
CAS No.: 2551114-78-2
M. Wt: 381.428
InChI Key: FDNVTIYLRJTXNR-UHFFFAOYSA-N
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Description

This compound, also known as 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid, has a CAS Number of 2551114-78-2 . It has a molecular weight of 381.43 . The IUPAC name for this compound is 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydro-2H-pyran-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H23NO5/c24-21(25)14-9-10-15(27-12-14)11-23-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) . This code provides a detailed description of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.

Scientific Research Applications

Intramolecular Hydrogen Bonding and Molecular Stacking

Research into similar compounds, such as 9-Oxo-9H-fluorene-1-carboxylic acid, has provided insights into the structural properties like intramolecular hydrogen bonding and molecular stacking. These characteristics are critical for understanding the compound's behavior in various chemical environments (Coté, Lalancette, & Thompson, 1996).

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is essential for protecting hydroxy-groups in peptide synthesis, allowing for the selective removal of the Fmoc group without affecting other sensitive groups in the molecule. This utility makes it an invaluable tool in the synthesis of complex organic molecules and peptides (Gioeli & Chattopadhyaya, 1982).

Synthesis of Thiazole Derivatives

A study demonstrates the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing a method to produce thiazole derivatives efficiently. Such compounds have potential applications in various fields, including medicinal chemistry and materials science (Le & Goodnow, 2004).

Solid-Phase Approach to N-Alkylhydroxamic Acids

Another application is the development of a solid-phase synthesis method for N-alkylhydroxamic acids using N-fluoren-9-ylmethoxycarbonyl-protected hydroxylamines. This method represents a strategic advancement in the synthesis of structurally diverse hydroxamic acids, which are crucial in medicinal chemistry (Mellor & Chan, 1997).

Molecular Wire Synthesis

The compound also plays a role in the synthesis of molecular wires, where its structural properties are utilized to create pi-extended molecular systems. These systems are investigated for their redox, structural, and optoelectronic properties, highlighting the compound's versatility in advanced materials research (Wang, Pålsson, Batsanov, & Bryce, 2006).

Properties

IUPAC Name

6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-21(25)14-9-10-15(27-12-14)11-23-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNVTIYLRJTXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OCC1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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